molecular formula C11H18O2 B13667561 7-Methyl-1-oxaspiro[5.5]undecan-4-one

7-Methyl-1-oxaspiro[5.5]undecan-4-one

Cat. No.: B13667561
M. Wt: 182.26 g/mol
InChI Key: SAQGLDUVASSDAA-UHFFFAOYSA-N
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Description

7-Methyl-1-oxaspiro[5.5]undecan-4-one is a spiro compound characterized by a unique structure that includes a spirocyclic ether and a ketone functional group. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties. The presence of a spirocyclic system often imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-Methyl-1-oxaspiro[5.5]undecan-4-one typically involves the formation of the spirocyclic system through cyclization reactions. One common synthetic route includes the reaction of a suitable ketone with a diol under acidic conditions to form the spirocyclic ether. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial production methods for such compounds may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize catalysts to accelerate the reaction and improve selectivity towards the desired spirocyclic product.

Chemical Reactions Analysis

7-Methyl-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The spirocyclic ether can undergo nucleophilic substitution reactions, where nucleophiles replace the ether oxygen.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Methyl-1-oxaspiro[5.5]undecan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Medicine: Spirocyclic compounds are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which 7-Methyl-1-oxaspiro[5.5]undecan-4-one exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or activating specific pathways. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

7-Methyl-1-oxaspiro[5.5]undecan-4-one can be compared to other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific combination of a spirocyclic ether and a ketone, which provides a distinct set of chemical and physical properties that can be leveraged in various scientific fields.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

11-methyl-1-oxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C11H18O2/c1-9-4-2-3-6-11(9)8-10(12)5-7-13-11/h9H,2-8H2,1H3

InChI Key

SAQGLDUVASSDAA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12CC(=O)CCO2

Origin of Product

United States

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